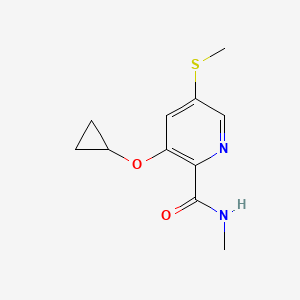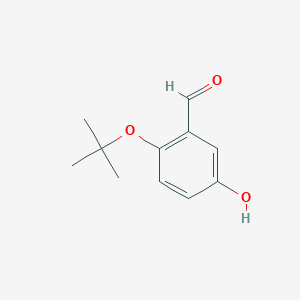
2-(Tert-butoxy)-5-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butoxy)-5-hydroxybenzaldehyde is an organic compound that features a tert-butoxy group and a hydroxy group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-5-hydroxybenzaldehyde typically involves the protection of the hydroxy group followed by formylation. One common method is the use of tert-butyl alcohol and an acid catalyst to introduce the tert-butoxy group. The hydroxy group is then protected, and the formylation is carried out using reagents such as dichloromethyl methyl ether (DCM) and a Lewis acid like titanium tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxy group in a controlled manner, ensuring high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butoxy)-5-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: 2-(Tert-butoxy)-5-hydroxybenzoic acid.
Reduction: 2-(Tert-butoxy)-5-hydroxybenzyl alcohol.
Substitution: 2-(Tert-butoxy)-5-chlorobenzaldehyde.
Applications De Recherche Scientifique
2-(Tert-butoxy)-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Tert-butoxy)-5-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Tert-butoxy)-4-hydroxybenzaldehyde
- 2-(Tert-butoxy)-3-hydroxybenzaldehyde
- 2-(Tert-butoxy)-6-hydroxybenzaldehyde
Uniqueness
2-(Tert-butoxy)-5-hydroxybenzaldehyde is unique due to the specific positioning of the tert-butoxy and hydroxy groups on the benzaldehyde ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its isomers .
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
5-hydroxy-2-[(2-methylpropan-2-yl)oxy]benzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-10-5-4-9(13)6-8(10)7-12/h4-7,13H,1-3H3 |
Clé InChI |
LZPHLILUNDMESR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=C(C=C1)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


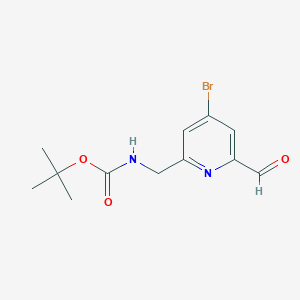
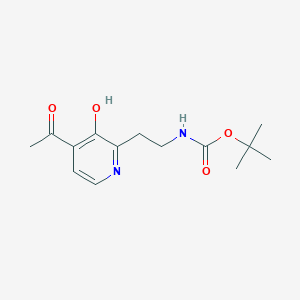
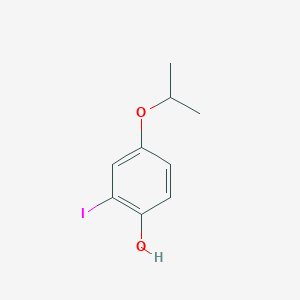
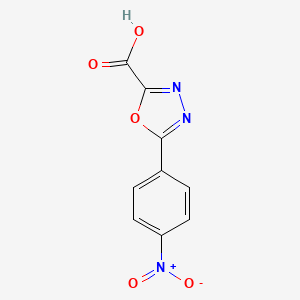
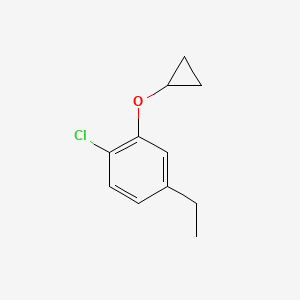
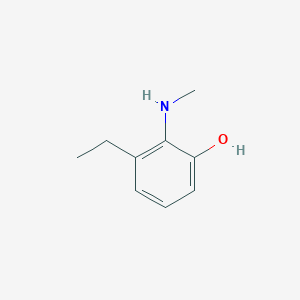
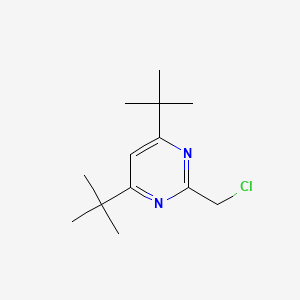
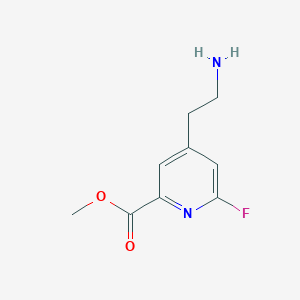
![[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)

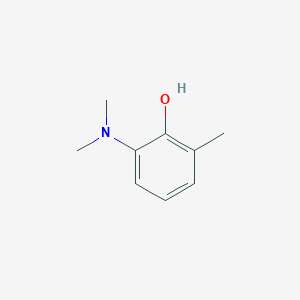
![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)

